molecular formula C14H16O2S B14460887 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one CAS No. 71741-75-8

5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one

Cat. No.: B14460887
CAS No.: 71741-75-8
M. Wt: 248.34 g/mol
InChI Key: LMQYCKYRSOEPJU-UHFFFAOYSA-N
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Description

5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is an organic compound that features a unique structure combining a cyclopentyl ring, a thiophene ring, and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a thiophene derivative.

    Formation of the Oxolanone Ring: The oxolanone ring is formed through a lactonization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the oxolanone ring, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, especially at the thiophene ring, where electrophilic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted thiophene compounds.

Scientific Research Applications

5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the oxolanone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Cyclopentyl Derivatives: Compounds such as cyclopentylamine and cyclopentanol have the cyclopentyl ring.

    Oxolanone Derivatives: Compounds like γ-butyrolactone share the oxolanone ring structure.

Uniqueness

5-Cyclopentyl-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is unique due to the combination of these three distinct rings in a single molecule. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

71741-75-8

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

5-cyclopentyl-3-methylidene-5-thiophen-2-yloxolan-2-one

InChI

InChI=1S/C14H16O2S/c1-10-9-14(16-13(10)15,11-5-2-3-6-11)12-7-4-8-17-12/h4,7-8,11H,1-3,5-6,9H2

InChI Key

LMQYCKYRSOEPJU-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)(C2CCCC2)C3=CC=CS3

Origin of Product

United States

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